molecular formula C22H17BrN6O2S B12047383 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12047383
M. Wt: 509.4 g/mol
InChI Key: BOCPODSKRTZGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazine derivative with a suitable acylating agent.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or a brominating agent.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetylation and Amidation: The final steps involve acetylation of the sulfanyl group followed by amidation with benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products, hydrogenated triazole derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its triazole ring is known for its bioactivity, which can be exploited in various assays.

Medicine

In medicinal chemistry, 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and pyridine moieties may enhance binding affinity and specificity. The sulfanyl group can undergo redox reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is unique due to the presence of both the pyridine and benzamide moieties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H17BrN6O2S

Molecular Weight

509.4 g/mol

IUPAC Name

4-[[2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C22H17BrN6O2S/c23-16-5-9-18(10-6-16)29-21(15-2-1-11-25-12-15)27-28-22(29)32-13-19(30)26-17-7-3-14(4-8-17)20(24)31/h1-12H,13H2,(H2,24,31)(H,26,30)

InChI Key

BOCPODSKRTZGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.